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Compound of Interest

Compound Name:
4-bromo-2-chloro-1-

methoxybenzene

CAS No.: 50638-47-6

Cat. No.: B041808 Get Quote

Executive Summary & Significance
4-bromo-2-chloro-1-methoxybenzene is a critical halogenated aromatic intermediate used in

the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined

by the specific ortho-chloro and para-bromo substitution pattern relative to the methoxy group.

In mass spectrometry (EI-MS), this compound exhibits a unique "fingerprint" driven by the dual

halogen isotopic patterns (Br/Cl) and the characteristic fragmentation of the anisole ether

linkage. Distinguishing this specific isomer from its regioisomers (e.g., 2-bromo-4-

chloroanisole) requires precise analysis of the fragmentation intensities, particularly the

halogen loss pathways influenced by the ortho-effect.

Theoretical Framework: Isotopic Signatures
Before analyzing fragmentation, the molecular ion (

) cluster must be validated. The presence of one Bromine and one Chlorine atom creates a
distinct 3:4:1 intensity ratio, which serves as the primary confirmation of elemental composition.

Isotope Distribution Calculation
Bromine (Br): ~50.7% ⁷⁹Br / ~49.3% ⁸¹Br (Approx 1:1)
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Chlorine (Cl): ~75.8% ³⁵Cl / ~24.2% ³⁷Cl (Approx 3:1)

Ion Species
Isotope
Composition

Calculation
(Probability)

Normalized
Intensity

M (m/z 220) ⁷⁹Br + ³⁵Cl 75%

M+2 (m/z 222)
(⁸¹Br+³⁵Cl) +

(⁷⁹Br+³⁷Cl)

100% (Base of

Cluster)

M+4 (m/z 224) ⁸¹Br + ³⁷Cl 25%

Diagnostic Rule: Unlike monochlorinated compounds (3:1) or monobrominated compounds

(1:1), this mixed halogen system presents a "domed" cluster where the middle peak (M+2) is

the most intense.

Fragmentation Analysis
The fragmentation under Electron Ionization (70 eV) follows two competing pathways: Ether

Cleavage (characteristic of anisoles) and Halogen Elimination.

Pathway A: The Anisole Decay (Dominant)
Anisoles typically undergo homolytic cleavage of the methyl group followed by the expulsion of

carbon monoxide (CO).

-Cleavage (Loss of Methyl, -15 Da): The molecular ion (m/z 220/222/224) loses the methyl
radical (

) to form the 4-bromo-2-chlorophenoxy cation (m/z 205/207/209).

Ring Contraction (Loss of CO, -28 Da): The phenoxy cation undergoes electronic

rearrangement to expel neutral CO, forming a cyclopentadienyl cation derivative (m/z

177/179/181).

Note: The m/z 179 peak (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) is often the Base Peak (100%

relative intensity) in the full spectrum, dominating over the molecular ion.

Pathway B: Halogen Loss & Ortho-Effects
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The position of the halogens influences bond lability.

Loss of Bromine (-79/81 Da): The C-Br bond is weaker than the C-Cl bond. Loss of Br from

the molecular ion or the phenoxy fragment is observed.

Fragment: [M - CH₃ - Br]⁺ at m/z 126. This peak represents the chlorocyclopentadienyl

cation (or chlorophenol radical cation derivative).

Ortho-Effect (Chlorine): The ortho-chlorine (position 2) sterically and electronically interacts

with the methoxy oxygen. While less labile than bromine, it stabilizes the transition state for

methyl loss, enhancing the intensity of the m/z 179 pathway compared to isomers where

chlorine is meta or para.

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic decay of 4-bromo-2-chloroanisole.

Molecular Ion (M+)
m/z 220, 222, 224

(C7H6BrClO)+

Phenoxy Cation
[M - CH3]+

m/z 205, 207, 209

- CH3 (15 Da)
(Alpha Cleavage)

Base Peak: Cyclopentadienyl Cation
[M - CH3 - CO]+

m/z 177, 179, 181

- CO (28 Da)
(Ring Contraction)

Chloro-Phenol Fragment
[M - CH3 - Br]+

m/z 126 (35Cl), 128 (37Cl)

- Br (79/81 Da)
(C-Br Homolysis)

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for 4-bromo-2-chloroanisole under 70 eV EI

conditions. The green node represents the statistically most probable base peak.
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Experimental Protocol (GC-MS)
To replicate these results or validate a synthesized batch, follow this standardized method.

Sample Preparation[1][2][3]
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Concentration: 100 µg/mL (ppm).

Vial: Amber glass to prevent photolytic debromination.

Instrument Parameters (Agilent 5977/7890 or equivalent)
Parameter Setting Rationale

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Split (20:1)
Prevents detector saturation

from the intense base peak.

Column
HP-5MS (30m x 0.25mm,

0.25µm)

Standard non-polar phase

separates isomers effectively.

Carrier Gas Helium @ 1.0 mL/min Constant flow mode.

Oven Program

60°C (1 min)

20°C/min

280°C (3 min)

Rapid ramp; compound elutes

mid-run (~1300-1400 RI).

Source Temp 230°C
Standard EI source

temperature.

Ionization EI (70 eV)
Standard energy for library

matching.

Scan Range m/z 40 - 300
Covers molecular ion and all

lower fragments.
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Quality Control: Distinguishing Isomers
A common challenge is distinguishing 4-bromo-2-chloroanisole from 2-bromo-4-chloroanisole.

Feature
4-Bromo-2-Chloroanisole

(Target)
2-Bromo-4-Chloroanisole

(Isomer)

Ortho Substituent Chlorine (-Cl) Bromine (-Br)

Fragmentation

Stronger m/z 126 (Loss of Br is

favored from para position

after ring contraction).

Loss of ortho-Br is sterically

accelerated; may show

different ratio of [M-Br] vs [M-

CH3].

Retention Time

Elutes slightly later on non-

polar columns due to higher

polarity of the ortho-Cl dipole

alignment.

Elutes slightly earlier (Ortho-Br

shields the ether oxygen more

effectively).

Validation Check: If your spectrum shows a dominant peak at m/z 179 but the ratio of m/z 126

is <10% of the base peak, re-evaluate for the 2-bromo isomer, as ortho-Br loss often competes

more aggressively with the CO loss pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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